tert-butyl 3-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate
Description
tert-Butyl 3-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate protecting group and a hydroxycarbamimidoyl substituent. Its molecular formula is C₁₀H₁₉N₃O₃, with a molecular weight of 229.28 g/mol . However, commercial availability of this compound has been discontinued as of 2025, as noted in the CymitQuimica catalog .
Properties
IUPAC Name |
tert-butyl 3-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3/c1-10(2,3)16-9(14)13-5-4-7(6-13)8(11)12-15/h7,15H,4-6H2,1-3H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMRUAQEVGWING-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 3-Cyanopyrrolidine
Reaction Conditions :
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Substrates : Glycine, acrylonitrile, paraformaldehyde.
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Solvent : Toluene.
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Temperature : Reflux (110–120°C).
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Catalyst : None.
Procedure :
Glycine (1 mol), acrylonitrile (1 mol), and paraformaldehyde (2 mol) are refluxed in toluene for 12 hours. The mixture is cooled, filtered, and distilled under reduced pressure to isolate 3-cyanopyrrolidine.
Mechanism :
A Mannich-like reaction forms the pyrrolidine ring, with paraformaldehyde acting as a formaldehyde source for cyclization.
Step 2: Boc Protection of Pyrrolidine Nitrogen
Reaction Conditions :
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Substrates : 3-Cyanopyrrolidine, di-tert-butyl dicarbonate (Boc anhydride).
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Base : Triethylamine (1.1 eq).
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Solvent : Dichloromethane (DCM).
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Temperature : Room temperature (25°C).
Procedure :
3-Cyanopyrrolidine (0.5 mol) is dissolved in DCM, and triethylamine (0.55 mol) is added. Boc anhydride (0.5 mol) is dripped into the solution, stirred for 6 hours, and washed with HCl. The organic layer is dried and concentrated to yield tert-butyl 3-cyanopyrrolidine-1-carboxylate.
Key Considerations :
Step 3: Amidoxime Formation via Nitrile Conversion
Reaction Conditions :
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Substrates : tert-Butyl 3-cyanopyrrolidine-1-carboxylate, hydroxylamine hydrochloride.
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Base : Sodium hydroxide (1 M).
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Solvent : Ethanol/water (1:1).
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Temperature : Room temperature (25°C).
Procedure :
Hydroxylamine hydrochloride (1 mol) is treated with NaOH (1 mol) in ethanol/water. tert-Butyl 3-cyanopyrrolidine-1-carboxylate (0.4 mol) is added, stirred overnight, and extracted with ethyl acetate. The organic phase is concentrated to isolate the target compound.
Mechanism :
Nucleophilic addition of hydroxylamine to the nitrile forms the amidoxime group (RC(=NOH)NH2).
Method 2: Alternative Approaches
Direct Functionalization of Pre-Protected Pyrrolidine
Reaction Conditions :
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Substrates : tert-Butyl 3-bromopyrrolidine-1-carboxylate, hydroxylamine.
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Solvent : Dimethylformamide (DMF).
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Temperature : 60°C.
Limitations :
Comparative Analysis of Methods
| Parameter | Nitrile Pathway | Direct Functionalization |
|---|---|---|
| Overall Yield | 75–85% | 30–50% |
| Scalability | High | Low |
| Reaction Complexity | Moderate | High |
| Cost Efficiency | High | Moderate |
| Industrial Applicability | Preferred | Limited |
Data Tables
Table 1: Reaction Conditions for Nitrile Pathway
Table 2: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C10H19N3O3 |
| Molecular Weight | 229.28 g/mol |
| Boiling Point | 289.5±13.0°C (predicted) |
| Solubility | DMSO, methanol |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(N’-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like Dess-Martin periodinane.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry
In the realm of chemistry, tert-butyl 3-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate serves as a crucial building block for synthesizing more complex molecules. Its structural properties allow for the development of diverse chemical libraries that are essential in drug discovery and development processes. The compound's reactivity can be exploited to create various derivatives, which can further enhance its utility in synthetic chemistry.
Biology
Biologically, this compound is utilized to study enzyme interactions and inhibition. Its ability to interact with specific enzymes makes it a valuable candidate for investigating biological pathways and mechanisms. Research has indicated that compounds with similar structures can modulate enzyme activity, providing insights into metabolic processes and potential therapeutic targets.
Medicine
In medical research, this compound shows promise as a therapeutic agent. Preliminary studies suggest that it may possess anti-inflammatory and anti-cancer properties, although further research is necessary to fully elucidate its efficacy and mechanisms of action. Ongoing investigations aim to explore its potential in treating various diseases, including those related to metabolic disorders and cancer.
Industry
From an industrial perspective, this compound can be employed in the production of pharmaceuticals and fine chemicals. Its versatility allows it to be used in various applications, from drug formulation to the synthesis of agrochemicals. The scalability of its synthesis makes it suitable for large-scale production, which is essential for commercial applications.
Applications Summary
| Application Area | Description |
|---|---|
| Chemistry | Building block for complex molecule synthesis; drug discovery libraries |
| Biology | Study of enzyme interactions; potential modulation of biological pathways |
| Medicine | Potential therapeutic agent; ongoing research into anti-inflammatory and anti-cancer properties |
| Industry | Production of pharmaceuticals; versatile applications in fine chemicals |
Case Studies
- Anti-inflammatory Activity : A study investigated derivatives similar to this compound for their anti-inflammatory properties. The findings suggested that modifications in the structure could enhance efficacy against inflammatory pathways (PMC5480262) .
- Synthesis Pathways : Research detailing synthetic routes for this compound highlighted the use of Dess-Martin periodinane as an oxidizing agent in the preparation process. This method demonstrated efficiency in producing high yields under optimized conditions (Ambeed) .
- Biological Pathways : Investigations into enzyme inhibition by compounds like this compound revealed significant interactions that could inform future therapeutic developments (PubChem) .
Mechanism of Action
The mechanism of action of tert-butyl 3-(N’-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activity. This interaction can affect various biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- Structure : Contains a pyrrolidine core with a tert-butyl carbamate and a pyridine-ether-linked iodomethoxy group.
- Applications : Primarily used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine substituent. Unlike the hydroxycarbamimidoyl derivative, this compound lacks amidine functionality, limiting its role in metal-free synthetic pathways .
tert-Butyl (3S)-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate Structure: Features an imidazolidinone ring instead of the hydroxycarbamimidoyl group. Molecular Weight: 255.31 g/mol (vs. 229.28 g/mol for the target compound). Applications: Used in peptide mimetics and protease inhibitors. The oxoimidazolidinone group enhances hydrogen-bonding capacity, improving target binding affinity compared to the hydroxycarbamimidoyl group .
3-[(N'-hydroxycarbamimidoyl)methyl]azetidine-1-carboxylate Structure: Replaces the pyrrolidine ring with a smaller azetidine (4-membered) ring. Molecular Weight: 229.28 g/mol (identical to the target compound).
Pharmacological Derivatives
A notable derivative is N-(3-chloro-4-fluorophenyl)-N’-hydroxy-2-(pyrrolidin-2-yl)-1H-imidazo[4,5-b]pyridine-7-carboximidamide, synthesized by deprotecting the tert-butyl group of the target compound with trifluoroacetic acid (TFA) . This derivative exhibits a molecular weight of 375.1 g/mol and demonstrates enhanced solubility in polar solvents (e.g., DMSO/water mixtures) due to the removal of the hydrophobic tert-butyl group .
Data Table: Key Comparative Properties
Biological Activity
Tert-butyl 3-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H19N3O3
- Molecular Weight : 229.28 g/mol
- CAS Number : Not explicitly listed in the search results, but related compounds have similar identifiers.
The biological activity of this compound can be attributed to its structural features, particularly the pyrrolidine ring and the carbamimidoyl group. Pyrrolidine derivatives are known for their diverse pharmacological effects, including:
- Antimicrobial Activity : Pyrrolidine derivatives exhibit significant antibacterial and antifungal properties. Studies have shown that modifications in the pyrrolidine structure can enhance activity against various pathogens, including resistant strains.
- Anticancer Potential : Research indicates that certain pyrrolidine derivatives induce apoptosis in cancer cells through mechanisms such as caspase activation and modulation of cell cycle progression.
Antimicrobial Activity
Several studies have reported on the antimicrobial efficacy of pyrrolidine derivatives:
- Inhibition of Bacterial Growth : Compounds similar to this compound have shown promising results against Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated a Minimum Inhibitory Concentration (MIC) of 31.25 μg/mL against Acinetobacter baumannii, outperforming standard antibiotics like ampicillin (MIC: 125 μg/mL) .
- Antifungal Activity : Pyrrolidine derivatives have also been tested against fungal pathogens, showing varying degrees of effectiveness depending on structural modifications.
Anticancer Activity
Pyrrolidine derivatives have been evaluated for their anticancer properties in various studies:
- A study highlighted that certain pyrrolidine-based compounds exhibited IC50 values lower than that of cisplatin, a common chemotherapy drug, indicating enhanced potency against cancer cell lines such as A549 (lung cancer) and SW480 (colon cancer) .
Case Study 1: Anticancer Efficacy
A recent investigation focused on a series of pyrrolidine derivatives, including this compound. The study revealed that these compounds could significantly inhibit cell proliferation in multiple cancer cell lines. The most potent derivative had an IC50 value of 0.99 μM against SW480 cells, suggesting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Screening
In another study, a library of pyrrolidine compounds was screened for antimicrobial activity. The results indicated that several derivatives exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 μg/mL, showcasing their potential as new antimicrobial agents .
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
